molecular formula C23H28N4O5 B11328671 4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B11328671
M. Wt: 440.5 g/mol
InChI Key: XEUUESLOCBJGFM-UHFFFAOYSA-N
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Description

4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and a carbaldehyde group. The presence of the trimethoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions, using reagents like trimethoxybenzene and appropriate catalysts.

    Formation of the Carbaldehyde Group: The carbaldehyde group is introduced through oxidation reactions, using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbaldehyde group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a candidate for the development of new drugs for various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its diverse reactivity and stability make it suitable for various applications, including the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, it may interact with receptors involved in inflammation, reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.

    4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-methanol: Similar structure but with a hydroxyl group instead of a carbaldehyde group.

Uniqueness

The uniqueness of 4-[4-Methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde lies in its specific combination of functional groups and structural features. The presence of the carbaldehyde group, along with the trimethoxyphenyl and piperazine moieties, provides a unique reactivity profile and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C23H28N4O5/c1-14-21-17(25-23(24-14)27-7-5-26(13-28)6-8-27)9-15(10-18(21)29)16-11-19(30-2)22(32-4)20(12-16)31-3/h11-13,15H,5-10H2,1-4H3

InChI Key

XEUUESLOCBJGFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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